molecular formula C11H16N2O B1586422 2-Morpholinobenzylamine CAS No. 204078-48-8

2-Morpholinobenzylamine

Cat. No. B1586422
M. Wt: 192.26 g/mol
InChI Key: RNYURNUANACIKS-UHFFFAOYSA-N
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Description

2-Morpholinobenzylamine is a chemical compound with the molecular formula C11H16N2O . It is used in research and development .


Synthesis Analysis

The synthesis of morpholines, which includes 2-Morpholinobenzylamine, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . An improved procedure for the synthesis of 2-morpholinoethanamine, a key intermediate of moclobemide, was reported. The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .


Molecular Structure Analysis

The molecular structure of 2-Morpholinobenzylamine is based on the linear formula C11H16N2O . Detailed molecular structural analysis would require advanced analytical methods .


Chemical Reactions Analysis

Chemical reactions involving 2-Morpholinobenzylamine would likely involve its morpholine group. Morpholines are frequently found in biologically active molecules and pharmaceuticals . The specific reactions would depend on the conditions and reagents involved.


Physical And Chemical Properties Analysis

2-Morpholinobenzylamine has a molar mass of 192.26 and a predicted density of 1.113±0.06 g/cm3. Its predicted boiling point is 346.7±42.0 °C, and it has a flashing point of 163.5°C . Further analysis of its physical and chemical properties would require specific experimental procedures .

Scientific Research Applications

  • Organic Synthesis Morpholine derivatives are often used as building blocks in the synthesis of other complex organic compounds . They can act as intermediates in a variety of chemical reactions, contributing to the formation of a wide range of products.

  • Pharmaceuticals Morpholine derivatives can be used in the synthesis of pharmaceuticals . They can be used to create a variety of medicinal compounds with different therapeutic effects.

  • Agrochemicals Morpholine derivatives can also be used in the synthesis of agrochemicals . These can include pesticides, herbicides, and other chemicals used in agriculture.

  • Dyestuffs Morpholine derivatives can be used in the production of dyestuffs . These are substances that impart color to a material. The color can be resistant to washing, light, and other environmental conditions.

  • Rubber Industry Morpholine derivatives are used in the rubber industry as vulcanization accelerators, antioxidants, and antiozonants .

  • Diagnostic Applications Morpholinos, a class of molecules that “2-Morpholinobenzylamine” belongs to, have diagnostic applications. They take advantage of their unique properties including backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation .

  • Organic Synthesis Morpholine derivatives are often used as building blocks in the synthesis of other complex organic compounds . They can act as intermediates in a variety of chemical reactions, contributing to the formation of a wide range of products.

  • Pharmaceuticals Morpholine derivatives can be used in the synthesis of pharmaceuticals . They can be used to create a variety of medicinal compounds with different therapeutic effects.

  • Agrochemicals Morpholine derivatives can also be used in the synthesis of agrochemicals . These can include pesticides, herbicides, and other chemicals used in agriculture.

  • Dyestuffs Morpholine derivatives can be used in the production of dyestuffs . These are substances that impart color to a material. The color can be resistant to washing, light, and other environmental conditions.

  • Rubber Industry Morpholine derivatives are used in the rubber industry as vulcanization accelerators, antioxidants, and antiozonants .

  • Diagnostic Applications Morpholinos, a class of molecules that “2-Morpholinobenzylamine” belongs to, have diagnostic applications. They take advantage of their unique properties including backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation .

Safety And Hazards

2-Morpholinobenzylamine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

(2-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYURNUANACIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380188
Record name 2-Morpholinobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinobenzylamine

CAS RN

204078-48-8
Record name [2-(Morpholin-4-yl)benzyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204078-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MORPHOLIN-4-YL-BENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Thomas - 2002 - search.proquest.com
Lithium aminoborohydride (LAB) reagents are a new class of powerful yet selective reducing agents that reproduce, in air, virtually all of the transformations for which lithium aluminum …
Number of citations: 0 search.proquest.com

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